7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. Compounds in this family are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinazolinone core: This can be achieved by cyclization reactions involving anthranilic acid derivatives.
Introduction of the 4-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.
Attachment of the 4-methylquinazolin-2-yl group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the quinazolinone core.
Reduction: Reduction reactions could be used to modify the quinazolinone ring or other functional groups.
Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, quinazolinone derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.
Medicine
In medicine, this compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where quinazolinone derivatives have shown efficacy.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes or receptors, thereby modulating biological pathways. The molecular targets might include kinases, proteases, or other enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone derivatives: These include compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone.
Fluorophenyl derivatives: Compounds such as 4-fluorophenylacetic acid and 4-fluorophenylalanine.
Uniqueness
The uniqueness of 7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other quinazolinone or fluorophenyl derivatives.
Properties
Molecular Formula |
C23H18FN5O |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-2-[(4-methylquinazolin-2-yl)amino]-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H18FN5O/c1-13-17-4-2-3-5-19(17)27-23(26-13)29-22-25-12-18-20(28-22)10-15(11-21(18)30)14-6-8-16(24)9-7-14/h2-9,12,15H,10-11H2,1H3,(H,25,26,27,28,29) |
InChI Key |
KKEUNMMVYMWOGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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